

Preclinical Pharmacology of BMS-986308: A Technical Guide

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Compound of Interest

Compound Name: BMS-986308

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **BMS-986308**, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. Developed for the potential treatment of heart failure, **BMS-986308** offers a novel mechanism for promoting potassium-sparing diuresis and natriuresis. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes essential pathways and workflows.

Core Data Summary

The following tables provide a consolidated view of the in vitro potency, selectivity, and preclinical pharmacokinetic and pharmacodynamic properties of **BMS-986308**.

Table 1: In Vitro Potency and Selectivity

Assay Type	Target	Species	IC50 (µM)
Thallium Flux Assay	ROMK	Human	0.035
Electrophysiology	hERG	Human	> 30

Table 2: Preclinical Pharmacokinetics of BMS-986308

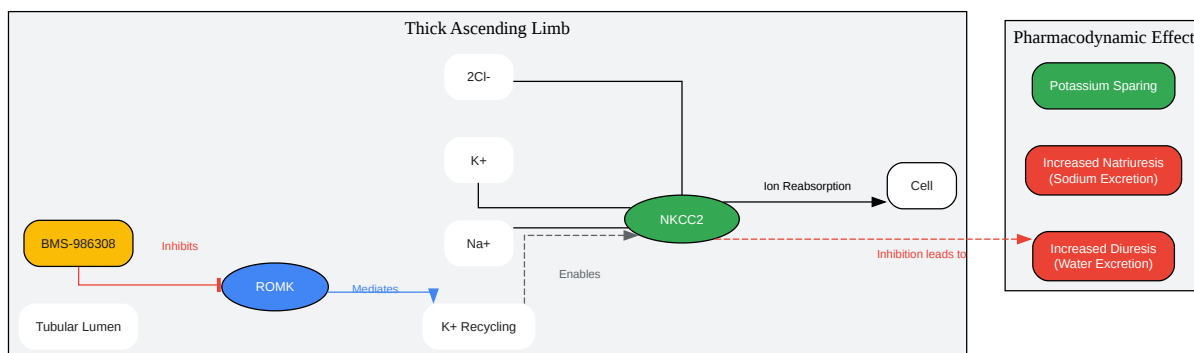
Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Bioavailability (%)
Rat (Sprague-Dawley)	2	PO	450	1.0	1800	3.5	60
Dog (Beagle)	1	PO	300	2.0	2400	5.0	80
Rhesus Monkey	1	PO	250	2.0	2000	4.5	75

Table 3: Preclinical Pharmacodynamics in the Volume-Loaded Rat Model

Dose (mg/kg, PO)	Urine Output (mL/6h)	Sodium Excretion (mmol/6h)	Potassium Excretion (mmol/6h)
Vehicle	5.2 ± 0.8	0.7 ± 0.1	0.5 ± 0.1
0.1	8.5 ± 1.2	1.2 ± 0.2	0.5 ± 0.1
0.3	12.1 ± 1.5	1.8 ± 0.3	0.6 ± 0.1
1	15.8 ± 2.0	2.5 ± 0.4	0.6 ± 0.2
3	16.5 ± 2.1	2.6 ± 0.4	0.7 ± 0.2
p < 0.05 vs. vehicle			

Signaling Pathway and Mechanism of Action

BMS-986308 selectively inhibits the ROMK channel located in the apical membrane of the thick ascending limb and cortical collecting duct of the kidney. This inhibition disrupts potassium recycling, which in turn diminishes the function of the Na-K-2Cl cotransporter (NKCC2), leading to increased sodium and water excretion. By preserving potassium secretion in the collecting duct, **BMS-986308** acts as a potassium-sparing diuretic.



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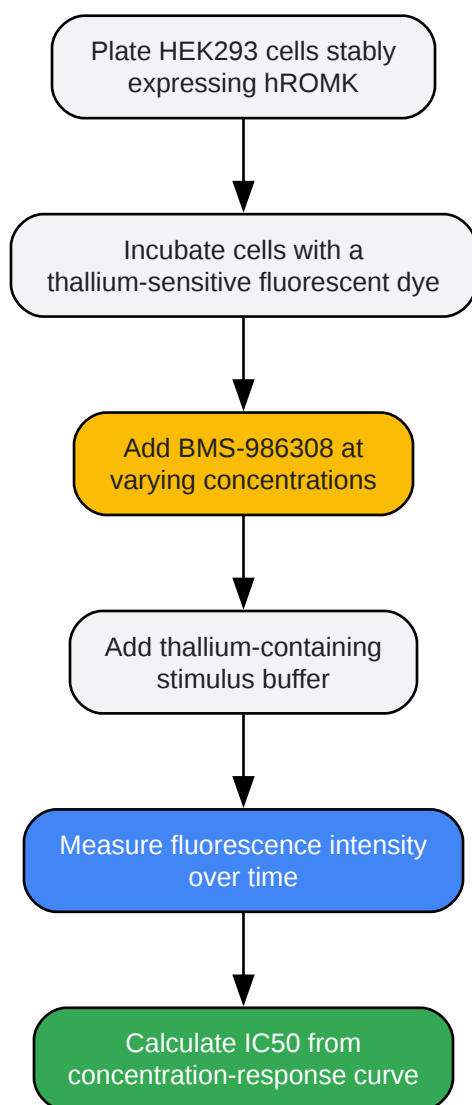
Mechanism of Action of **BMS-986308** in the Kidney.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

ROMK Thallium Flux Assay (In Vitro Potency)

This assay measures the inhibition of ROMK channel activity by quantifying the influx of thallium (a potassium surrogate) into cells expressing the human ROMK channel.



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Workflow for the ROMK Thallium Flux Assay.

Protocol:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing the human ROMK channel are cultured to confluence in 384-well plates.
- **Dye Loading:** Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 60 minutes at room temperature.
- **Compound Addition:** **BMS-986308** is serially diluted and added to the wells, followed by a 15-minute incubation.

- **Thallium Stimulation:** A stimulus buffer containing thallium sulfate is added to initiate ion flux through the ROMK channels.
- **Signal Detection:** Fluorescence is measured immediately using a plate reader (e.g., FLIPR Tetra®) at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
- **Data Analysis:** The rate of fluorescence increase is proportional to ROMK channel activity. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG Manual Patch Clamp Assay (In Vitro Selectivity)

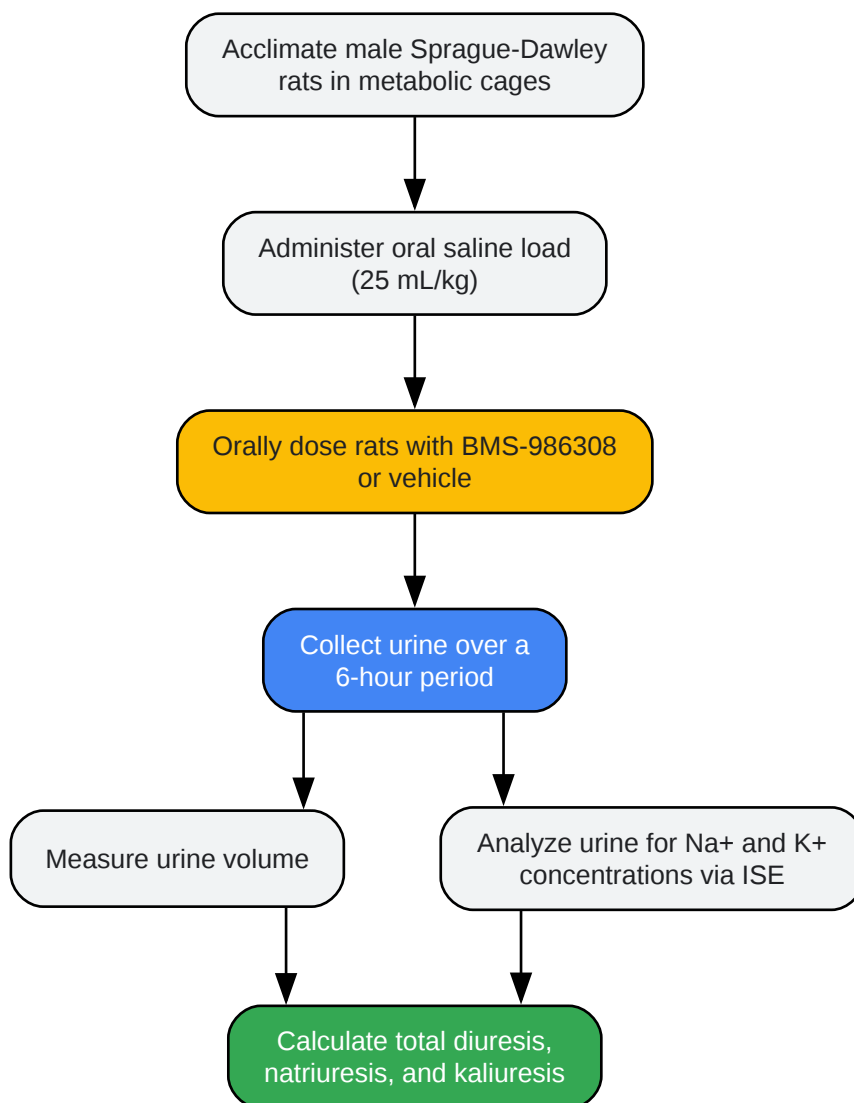
This electrophysiological assay directly measures the inhibitory effect of **BMS-986308** on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical anti-target for cardiac safety.

Protocol:

- **Cell Preparation:** HEK293 cells stably expressing the hERG channel are used for the recordings.
- **Electrophysiology:** Whole-cell patch-clamp recordings are performed at room temperature. Cells are held at a membrane potential of -80 mV.
- **Voltage Protocol:** A specific voltage protocol is applied to elicit hERG tail currents. This typically involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.
- **Compound Application:** **BMS-986308** is perfused at increasing concentrations, and the effect on the hERG tail current is recorded at steady state for each concentration.
- **Data Analysis:** The percentage of inhibition of the hERG current is calculated for each concentration, and the IC50 is determined by fitting the data to a Hill equation.

Volume-Loaded Rat Diuresis Model (In Vivo Pharmacodynamics)

This model assesses the diuretic, natriuretic, and kaliuretic effects of **BMS-986308** in a state of hydration.



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Experimental Workflow for the Volume-Loaded Rat Diuresis Model.

Protocol:

- Animals: Male Sprague-Dawley rats (250-300g) are used.[1]
- Acclimation: Rats are housed individually in metabolic cages for 24 hours prior to the study to allow for acclimation.

- Hydration: On the day of the experiment, rats receive an oral saline load (0.9% NaCl, 25 mL/kg) to ensure a hydrated state and promote urine flow.
- Dosing: Immediately after the saline load, **BMS-986308** (formulated in a suitable vehicle, e.g., 10% DMAC, 40% PEG400, 50% HP β CD in citrate buffer) or vehicle is administered orally at doses ranging from 0.01 to 3 mg/kg.[1]
- Urine Collection: Urine is collected for 6 hours post-dosing.
- Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and potassium concentrations using an ion-selective electrode (ISE) analyzer.
- Endpoint Calculation: Total diuretic (urine volume), natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects are calculated for the 6-hour collection period.

This comprehensive preclinical data package demonstrates that **BMS-986308** is a potent and selective ROMK inhibitor with a favorable pharmacokinetic profile, translating to robust, potassium-sparing diuresis in vivo. These findings supported its advancement into clinical development.[2][3]

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